molecular formula C16H27N3O3 B12930383 N-Decanoyl-L-histidine CAS No. 55258-10-1

N-Decanoyl-L-histidine

Cat. No.: B12930383
CAS No.: 55258-10-1
M. Wt: 309.40 g/mol
InChI Key: BKVABDKAKQZLJF-AWEZNQCLSA-N
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Description

N-Decanoyl-L-histidine is an amphiphilic compound derived from the amino acid histidine It consists of a histidine molecule conjugated to a decanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decanoyl-L-histidine typically involves the reaction of L-histidine with decanoyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in a mixture of water and tetrahydrofuran (THF) at low temperatures (0°C) to ensure controlled addition and reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-Decanoyl-L-histidine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One notable reaction is its catalytic activity in the hydrolysis of enantiomeric esters in the presence of cetyltrimethylammonium bromide micelles .

Common Reagents and Conditions

    Hydrolysis: Typically involves water or aqueous solutions, often in the presence of micelles or surfactants.

    Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Involves nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield histidine and decanoic acid.

Mechanism of Action

The mechanism of action of N-Decanoyl-L-histidine involves its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. In micellar systems, the carboxylate ion of this compound enhances the reactivity of the imidazole group through intramolecular hydrogen bonding . This interaction facilitates various catalytic processes, including the hydrolysis of enantiomeric esters.

Comparison with Similar Compounds

Similar Compounds

    N-Acyl-L-histidines: Compounds with different acyl chains, such as N-dodecanoyl-L-histidine.

    Histidine Derivatives: Other derivatives of histidine with varying functional groups.

Uniqueness

N-Decanoyl-L-histidine is unique due to its specific decanoic acid chain, which imparts distinct amphiphilic properties. This makes it particularly effective in forming micelles and acting as a catalyst in stereoselective reactions .

Properties

55258-10-1

Molecular Formula

C16H27N3O3

Molecular Weight

309.40 g/mol

IUPAC Name

(2S)-2-(decanoylamino)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C16H27N3O3/c1-2-3-4-5-6-7-8-9-15(20)19-14(16(21)22)10-13-11-17-12-18-13/h11-12,14H,2-10H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t14-/m0/s1

InChI Key

BKVABDKAKQZLJF-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

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